molecular formula C21H21NO4 B2995413 Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate CAS No. 2097909-68-5

Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate

Cat. No. B2995413
CAS RN: 2097909-68-5
M. Wt: 351.402
InChI Key: HZUZBRJSXCROGX-UHFFFAOYSA-N
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Description

“Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications .

Scientific Research Applications

Solvent Selection and Efficiency in Organic Synthesis

A systematic approach to solvent selection based on cohesive energy densities was applied in a molecular bulk heterojunction system involving benzofuran derivatives. This method led to the identification of new solvents that improved the power conversion efficiency of devices up to 4.3%, showcasing the relevance of solvent properties in optimizing organic electronic devices (Walker et al., 2011).

Electropolymerization and Spectroelectrochemical Characterization

A pyrrole derivative was synthesized and electropolymerized, leading to films with enhanced electrochromic properties. These findings highlight the potential application of such materials in pH sensors, demonstrating the importance of synthetic modifications on the performance of electrochromic devices (Almeida et al., 2017).

Synthesis of Highly Functionalised Isoxazoles

The synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate as a scaffold for further synthesis of functionalized isoxazoles demonstrates the versatility of this compound in organic synthesis, contributing to the development of new chemical entities with potential applications in medicinal chemistry and materials science (Ruano, Fajardo, & Martín, 2005).

Crystal Structure and DFT Study

A study on the crystal structure and density functional theory (DFT) analysis of similar boric acid ester intermediates provided insights into their physicochemical properties, indicating their potential utility in the synthesis of complex organic molecules and materials science (Huang et al., 2021).

Liquid Crystal Phase Induction

Research on the hydrogen-bonding interactions between non-mesomorphic compounds has led to the induction of supramolecular liquid crystal phases, offering new perspectives on the design and development of liquid crystalline materials with tailored properties (Naoum, Fahmi, & Almllal, 2010).

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-21(24)15-4-2-14(3-5-15)20(23)22-10-8-18(13-22)16-6-7-19-17(12-16)9-11-26-19/h2-7,12,18H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUZBRJSXCROGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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